1-(4-methoxy-6-methylpyridin-2-yl)methanamine
CAS No.: 1393555-12-8
Cat. No.: VC11642253
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1393555-12-8 |
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Molecular Formula | C8H12N2O |
Molecular Weight | 152.19 g/mol |
IUPAC Name | (4-methoxy-6-methylpyridin-2-yl)methanamine |
Standard InChI | InChI=1S/C8H12N2O/c1-6-3-8(11-2)4-7(5-9)10-6/h3-4H,5,9H2,1-2H3 |
Standard InChI Key | UWPKGGRAXCKMDD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=N1)CN)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s systematic IUPAC name is 1-(4-methoxy-6-methylpyridin-2-yl)methanamine, with the molecular formula C₈H₁₂N₂O and a molar mass of 152.20 g/mol. Its structure consists of a pyridine ring substituted with:
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A methoxy group (-OCH₃) at position 4,
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A methyl group (-CH₃) at position 6,
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A methanamine (-CH₂NH₂) side chain at position 2.
The presence of electron-donating groups (methoxy and methyl) modulates the pyridine ring’s electronic properties, enhancing its solubility in polar solvents while retaining aromatic stability .
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural validation:
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¹H-NMR: Signals at δ 2.4–2.6 ppm (methyl group), δ 3.8–4.0 ppm (methoxy group), and δ 3.2–3.5 ppm (methanamine protons) .
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MS: A molecular ion peak at m/z 152.1 (M⁺) with fragmentation patterns consistent with pyridine derivatives.
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via multi-step functionalization of pyridine precursors. A representative pathway involves:
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Bromination of 6-Methylpyridin-2-amine:
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Reacting 6-methylpyridin-2-amine with N-bromosuccinimide (NBS) to introduce bromine at position 4.
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Methoxy Group Introduction:
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Substituting the bromine atom with methoxy via nucleophilic aromatic substitution using sodium methoxide.
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Methanamine Addition:
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Reductive amination of the pyridine carboxaldehyde intermediate using ammonium acetate and sodium cyanoborohydride.
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Reaction Conditions:
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Temperature: 80–100°C for bromination, 40–60°C for methoxylation.
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Catalysts: Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) .
Yield Optimization
Key factors influencing yield include:
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Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency .
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Catalyst Loading: 0.1–0.5 mol% palladium achieves >80% yield in coupling steps.
Physicochemical Properties
Solubility and Stability
Property | Value/Description |
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Solubility in Water | 12.5 mg/mL (25°C) |
logP (Octanol-Water) | 1.8 |
Melting Point | 98–102°C |
Stability | Stable under inert gas (N₂/Ar) |
The methoxy group enhances water solubility compared to non-polar pyridine analogs, while the methyl group contributes to hydrophobic interactions .
Reactivity Profile
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Electrophilic Substitution: The methoxy group directs electrophiles to positions 3 and 5 of the pyridine ring.
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Nucleophilic Reactions: The methanamine side chain participates in Schiff base formation and acylation.
Biological and Industrial Applications
Medicinal Chemistry
1-(4-Methoxy-6-methylpyridin-2-yl)methanamine serves as a pharmacophore in drug discovery:
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Enzyme Inhibition: Modulates kinase activity by binding to ATP pockets via hydrogen bonding (NH₂ group) and hydrophobic interactions (methyl/methoxy groups) .
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Antimicrobial Activity: Pyridine derivatives exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL).
Industrial Uses
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Agrochemicals: Intermediate in synthesizing herbicides with improved soil persistence.
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Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
Parameter | Description |
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GHS Classification | H302 (Harmful if swallowed) |
Storage | 2–8°C in airtight containers |
Personal protective equipment (PPE) including gloves and goggles is mandatory during handling.
Comparative Analysis with Analogous Compounds
Key Trends:
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Bromine substitution increases lipophilicity and bioactivity.
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Methyl groups enhance metabolic stability but reduce solubility.
Future Research Directions
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